Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate
Description
Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate (CAS No.: 499195-60-7) is an organic compound with the molecular formula C₁₃H₁₁ClN₂O₂ and a molecular weight of 262.69 g/mol . Structurally, it consists of a benzoate ester substituted at the 2-position with a 2-chloro-4-pyrimidinyl group. The compound is typically utilized in research settings, with its synthesis involving esterification or coupling reactions, as inferred from analogous synthetic pathways for related esters .
Properties
CAS No. |
954234-06-1 |
|---|---|
Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
ethyl 2-(2-chloropyrimidin-4-yl)benzoate |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-6-4-3-5-9(10)11-7-8-15-13(14)16-11/h3-8H,2H2,1H3 |
InChI Key |
ZLZFOPWBRTWBGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate typically involves the esterification of benzoic acid derivatives with pyrimidine compounds. One common method includes the reaction of 2-chloro-4-pyrimidinecarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to remove the chloro substituent.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted pyrimidine derivatives.
Hydrolysis: Benzoic acid and ethanol.
Oxidation and Reduction: Formation of oxidized or reduced pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antibacterial, and antiviral properties.
Materials Science: Employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate involves its interaction with specific molecular targets. The chloro substituent on the pyrimidine ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of ethyl benzoate derivatives allows for targeted comparisons. Below is an analysis of Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate relative to key analogs:
Substituent Position and Electronic Effects
- Ethyl 4-chlorocinnamate (CAS No.: Not specified): Features a chloro-substituted cinnamate group, enhancing conjugation across the aromatic system. This increases stability and alters UV absorption properties compared to pyrimidinyl-substituted derivatives .
- Ethyl 4-(dimethylamino)benzoate: The electron-donating dimethylamino group at the 4-position improves solubility and reactivity in photopolymerization reactions, as demonstrated in resin cements .
Heterocyclic Modifications
Pharmacokinetic and Physicochemical Properties
- Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate: The addition of a piperazine ring improves aqueous solubility and bioavailability, a critical advantage over the target compound in drug development .
- Ethyl 4-[[4-[5-[(4-chlorophenyl)methyl]-2,6-dimethyl-pyrimidin-4-yl]-1,4-diazepan-1-yl]carbonylamino]benzoate: A structurally complex analog with a diazepane moiety, likely influencing metabolic stability and target selectivity .
Table 1: Comparative Analysis of this compound and Analogous Compounds
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